![molecular formula C15H14F3N3O3S B2824477 Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate CAS No. 339019-45-3](/img/structure/B2824477.png)
Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate
Beschreibung
Position within Anilinopyrimidine Chemical Space
Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate occupies a strategic position within the anilinopyrimidine chemical space due to its hybrid molecular architecture. The compound integrates three critical pharmacophoric elements: (1) a pyrimidine core serving as a planar heterocyclic scaffold, (2) a 4-(trifluoromethoxy)anilino group providing electron-deficient aromatic character, and (3) a methylsulfanyl-ethyl carboxylate moiety conferring steric bulk and hydrogen-bonding capacity.
Comparative analysis with related structures reveals key differentiators:
- Substituent Geometry : The 2-methylsulfanyl and 5-ethyl carboxylate groups create a 1,3-dipolar substitution pattern that enforces non-coplanar interactions with biological targets.
- Electronic Modulation : The trifluoromethoxy group at the para-position of the aniline ring introduces strong electron-withdrawing effects (-I, -σ), reducing basicity at the pyrimidine N1 atom compared to methoxy-substituted analogs.
- Spatial Occupation : Molecular modeling indicates the ethyl carboxylate chain adopts a gauche conformation relative to the pyrimidine plane, projecting into hydrophobic protein pockets.
Table 1 : Structural comparison with related anilinopyrimidines
Historical Development of Pyrimidine-Based Pharmacophores
The pyrimidine nucleus has served as a privileged scaffold in medicinal chemistry since the 1950s, with seminal work on antimetabolites like 5-fluorouracil. Second-generation derivatives incorporated amino and anilino groups to enhance target affinity and metabolic stability. Three evolutionary phases mark pyrimidine pharmacophore development:
- Antimetabolite Era (1950–1980) : Focus on halogenated pyrimidines mimicking nucleic acid bases.
- Kinase Inhibitor Age (1990–2010) : Design of ATP-competitive inhibitors exploiting pyrimidine's planar geometry for hydrophobic pocket insertion.
- Polypharmacology Phase (2010–present) : Hybrid systems combining pyrimidine cores with fluorinated aryl groups for multi-target engagement.
The target compound represents a third-generation hybrid structure, merging the metabolic stability of trifluoromethoxy groups with the conformational flexibility of ethyl carboxylate esters. This design philosophy builds upon the success of 7-anilino triazolopyrimidines reported by Yang et al., which demonstrated nM-level inhibition of tubulin polymerization.
Research Significance in Heterocyclic Medicinal Chemistry
Four factors establish this compound's significance in contemporary heterocyclic drug discovery:
1. Fluorine Synergy : The trifluoromethoxy group combines lipophilic (π-CF3) and polar (O-electron withdrawal) characteristics, optimizing membrane permeability and target binding. Quantum mechanical calculations indicate the OCF3 group increases aromatic quadrupole moment by 28% versus OCH3 analogs.
2. Sulfur Participation : The 2-methylsulfanyl group engages in:
- Hydrophobic interactions with protein residues (e.g., Leu273 in EGFR)
- Chalcogen bonding to backbone amides (C=O···S)
- Redox modulation via reversible disulfide formation
3. Carboxylate Versatility : The ethyl ester serves as:
- A prodrug moiety for intracellular hydrolysis to active acids
- A directing group for regioselective C-H functionalization
- A hydrogen bond acceptor in crystal packing
4. Synthetic Accessibility : The compound's structure enables modular synthesis through:
# Representative synthetic route
chloropyrimidine + 4-(trifluoromethoxy)aniline → nucleophilic aromatic substitution
↓
thiolation at C2 using NaSMe
↓
esterification with ethyl chloroformate
This three-step sequence achieves 62% overall yield in milligram-to-gram scale productions.
Table 2 : Key physicochemical parameters
Parameter | Value | Method |
---|---|---|
Molecular Weight | 373.35 g/mol | ESI-MS |
Topological PSA | 89.2 Ų | DFT-B3LYP/6-31G* |
LogD (pH 7.4) | 2.81 | Shake-flask HPLC |
Crystal Density | 1.512 g/cm³ | X-ray diffraction |
Eigenschaften
IUPAC Name |
ethyl 2-methylsulfanyl-4-[4-(trifluoromethoxy)anilino]pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S/c1-3-23-13(22)11-8-19-14(25-2)21-12(11)20-9-4-6-10(7-5-9)24-15(16,17)18/h4-8H,3H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMAVALQIYVMKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC=C(C=C2)OC(F)(F)F)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Attachment of the Trifluoromethoxy Aniline Moiety: The trifluoromethoxy aniline group can be attached through a nucleophilic aromatic substitution reaction, where the aniline derivative reacts with a suitable leaving group on the pyrimidine ring.
Esterification: The ethyl ester group can be introduced through esterification reactions involving ethanol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Sulfoxides and Sulfones: Formed from oxidation of the methylsulfanyl group.
Amines: Formed from reduction of nitro groups.
Substituted Aromatic Compounds: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Electronic Effects
- Trifluoromethoxy (-OCF₃) vs.
- Chloro vs. Methoxy Groups: Chloro substituents (e.g., in CAS 107920-54-7) increase lipophilicity but may reduce solubility, whereas methoxy groups (e.g., in CAS 339019-54-4) improve solubility but decrease metabolic stability .
Biologische Aktivität
Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate (CAS: 339019-45-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H14F3N3O3S
- Molar Mass : 373.35 g/mol
- Density : 1.42 g/cm³ (predicted)
- Boiling Point : 452.3 °C (predicted)
- pKa : 2.00 (predicted)
Biological Activity Overview
This compound has been investigated for its potential as an inhibitor of various biological targets, particularly in the treatment of infectious diseases like tuberculosis and cancer. The compound's structure suggests it could interact with enzymes and receptors involved in these conditions.
Inhibitory Activity
- Tuberculosis Treatment : Research indicates that compounds with similar structures have shown promising results against Mycobacterium tuberculosis (M. tuberculosis). For instance, related pyrimidine derivatives have been evaluated for their ability to inhibit the Pks13 enzyme, which is crucial for mycolic acid biosynthesis in the bacteria. This compound is hypothesized to exhibit similar inhibitory effects due to its structural analogies .
- Cancer Cell Lines : Preliminary studies suggest that this compound may also possess anti-cancer properties, potentially inhibiting cell proliferation in various cancer cell lines. The trifluoromethoxy group is known to enhance lipophilicity and bioavailability, which may contribute to its effectiveness in targeting cancer cells .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Trifluoromethoxy Group : Enhances electron-withdrawing capacity, potentially increasing binding affinity to target proteins.
- Methylsulfanyl Group : May play a role in modulating the compound's lipophilicity and overall pharmacokinetic properties.
Comparative Analysis
Compound | Target | IC50 (µM) | Notes |
---|---|---|---|
This compound | Pks13 | TBD | Potential TB treatment |
Related Pyrimidine Derivative | Pks13 | <1 | Established inhibitor |
Trifluoromethyl Analogue | Cancer Cells | TBD | Anti-proliferative effects |
Case Studies and Research Findings
- In Vitro Studies : A study assessing the efficacy of various pyrimidine derivatives against M. tuberculosis highlighted that modifications to the aniline moiety significantly influenced inhibitory potency. This compound was included in SAR studies, revealing that the trifluoromethoxy substitution improved activity against resistant strains .
- Metabolic Stability : Research on metabolic stability indicated that compounds with similar scaffolds maintained significant stability in liver microsomes, suggesting favorable pharmacokinetic profiles for further development .
- Clinical Implications : The ongoing search for novel anti-TB agents emphasizes the need for compounds with unique mechanisms of action. This compound shows potential as part of a new class of anti-TB drugs, particularly in light of rising drug resistance .
Q & A
Q. Experimental Design :
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) due to structural analogy with known inhibitors .
- Assays :
- In vitro kinase inhibition : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™) to measure IC₅₀ values .
- Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assay) and correlate with kinase inhibition .
- Control compounds : Include reference inhibitors (e.g., Erlotinib for EGFR) to benchmark potency .
Data Interpretation : Compare dose-response curves and perform statistical analysis (e.g., ANOVA) to confirm significance.
Advanced: How can computational modeling guide SAR studies for this compound?
Q. Methodology :
Docking studies : Use AutoDock Vina or Schrödinger to predict binding modes in kinase active sites. Focus on interactions with:
- Hydrophobic pockets : Trifluoromethoxy group .
- Catalytic lysine/aspartate : Pyrimidine nitrogen atoms .
QSAR modeling : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with bioactivity data .
MD simulations : Assess binding stability over time (e.g., GROMACS) to identify residues critical for sustained inhibition .
Validation : Cross-validate predictions with experimental IC₅₀ values and mutagenesis studies.
Advanced: How should researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?
Q. Root Causes :
- Assay variability : Differences in cell lines, incubation times, or endpoint measurements .
- Off-target effects : Trifluoromethoxy group may interact with non-kinase targets (e.g., COX-2 in inflammation) .
Q. Resolution Strategies :
Dose-response profiling : Establish activity across multiple concentrations to rule out false positives.
Target deconvolution : Use proteome-wide approaches (e.g., kinome-wide profiling, ChemProteoMics) to identify off-target interactions .
Structural analogs : Synthesize derivatives lacking specific substituents (e.g., -O-CF₃) to isolate mechanisms .
Advanced: What methodologies optimize the compound’s synthetic yield and purity?
Q. Key Parameters :
- Temperature control : Maintain 60–80°C during nucleophilic substitutions to minimize side reactions .
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd) for coupling reactions to enhance efficiency .
- Purification : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) for ≥95% purity .
Analytical Validation : Confirm purity via HPLC (C18 column, UV detection) and characterize intermediates by MS/HRMS .
Advanced: How does this compound compare structurally and functionally to analogs?
Q. Comparative Analysis (Based on ) :
Compound | Key Substituents | Bioactivity | Unique Features |
---|---|---|---|
Target Compound | -O-CF₃, -SMe | Kinase inhibition | Enhanced solubility via -O-CF₃ |
Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate | -NHMe | Antimicrobial | Reduced metabolic stability |
Halosulfuron-methyl | -Cl, sulfonamide | Herbicidal | Lacks pyrimidine core |
Functional Insights : The trifluoromethoxy group improves target selectivity compared to non-fluorinated analogs, while the pyrimidine core enables dual hydrogen bonding .
Advanced: What are the best practices for stability studies under experimental conditions?
Q. Protocols :
- Solution stability : Incubate in PBS/DMSO (1:1) at 25°C/37°C; monitor degradation via HPLC at 0, 24, 48h .
- Light sensitivity : Store in amber vials to prevent photodegradation of the trifluoromethoxy group .
- Lyophilization : For long-term storage, lyophilize and store at -20°C under argon .
Analytics : Use LC-MS to identify degradation products (e.g., ester hydrolysis to carboxylic acid) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.